Isocoproporphyrin

Description

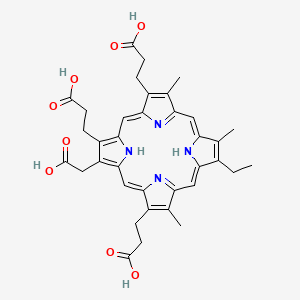

Structure

2D Structure

3D Structure

Properties

CAS No. |

36548-09-1 |

|---|---|

Molecular Formula |

C36H38N4O8 |

Molecular Weight |

654.7 g/mol |

IUPAC Name |

3-[13,18-bis(2-carboxyethyl)-17-(carboxymethyl)-8-ethyl-3,7,12-trimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C36H38N4O8/c1-5-20-17(2)25-13-26-18(3)21(6-9-33(41)42)29(38-26)15-31-23(8-11-35(45)46)24(12-36(47)48)32(40-31)16-30-22(7-10-34(43)44)19(4)27(39-30)14-28(20)37-25/h13-16,37,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |

InChI Key |

UHKZSWAPQUEURH-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3C)CCC(=O)O)C |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3C)CCC(=O)O)C |

Synonyms |

isocoproporphyrin |

Origin of Product |

United States |

Foundational & Exploratory

Isocoproporphyrin: A Technical Guide to its Discovery, Biosynthesis, and Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoproporphyrin is a unique tetracarboxylic porphyrin that serves as a critical biomarker in the diagnosis of Porphyria Cutanea Tarda (PCT), the most common form of porphyria.[1][2] Its discovery and the elucidation of its formation have been pivotal in understanding the pathophysiology of this complex metabolic disorder. This technical guide provides an in-depth exploration of this compound, from its historical context and discovery to its biosynthesis, analytical methodologies, and clinical relevance.

Historical Context and Discovery

The history of porphyrin research dates back to the 19th century, with the initial characterization of the "reddish-purple" pigments in bodily fluids.[3] However, the specific identification and significance of this compound came much later. In the mid-20th century, advancements in chromatographic techniques allowed for the separation and identification of various porphyrin isomers.

The seminal work of Dr. G. H. Elder in the 1970s was instrumental in establishing the diagnostic importance of this compound. His research demonstrated that patients with Porphyria Cutanea Tarda (PCTS) excrete significant amounts of porphyrins from the this compound series in their feces.[4][5] This finding provided a crucial method for differentiating PCT from other types of porphyria.[5][6][7] Elder's work, along with others, solidified the role of this compound as a key diagnostic marker for PCT.[5][6]

The Heme Biosynthesis Pathway and the Origin of this compound

Heme is a vital molecule, primarily known for its role in oxygen transport as part of hemoglobin. Its synthesis is a complex, eight-step enzymatic process that occurs in both the mitochondria and cytosol of cells.[8][9][10][11] this compound is not a normal intermediate in this pathway but rather an abnormal byproduct that accumulates under specific pathological conditions.

The formation of this compound is intrinsically linked to the enzyme uroporphyrinogen decarboxylase (UROD) , which is the fifth enzyme in the heme synthesis pathway.[12][13][14] UROD is responsible for the sequential removal of four carboxyl groups from the acetate (B1210297) side chains of uroporphyrinogen III to form coproporphyrinogen III.[12][14]

In Porphyria Cutanea Tarda, the activity of UROD is deficient.[1][2][15] This deficiency can be inherited (familial PCT or Type 2) or, more commonly, acquired (sporadic PCT or Type 1).[1][15] The reduced UROD activity leads to the accumulation of its substrate, uroporphyrinogen, and other preceding porphyrinogens with 8 to 5 carboxyl groups. It is the subsequent action of the enzyme coproporphyrinogen oxidase on the accumulated pentacarboxylate porphyrinogen (B1241876) III that is thought to lead to the formation of dehydroisocoproporphyrinogen, the precursor of this compound.[16]

Dehydroisocoproporphyrinogen is then excreted in the bile and metabolized by gut bacteria to this compound and de-ethylthis compound, which are then excreted in the feces.[4]

Signaling Pathway Diagram

Caption: Heme biosynthesis pathway and the formation of this compound in PCT.

Quantitative Data

The hallmark of PCT is a distinct pattern of porphyrin excretion, with a significant elevation of this compound in the feces. The ratio of this compound to coproporphyrin in feces is a key diagnostic indicator.[6]

| Analyte | Sample Type | Condition | Typical Values/Ratio | Reference |

| This compound:Coproporphyrin Ratio | Feces | Porphyria Cutanea Tarda (PCT) | 0.1 to 5.6 | [6] |

| This compound:Coproporphyrin Ratio | Feces | Other Porphyrias & Non-Porphyric Subjects | ≤ 0.05 | [6] |

| Uroporphyrin & 7-Carboxylate Porphyrin | Urine | Porphyria Cutanea Tarda (PCT) | Predominantly elevated | [1] |

| This compound | Feces | Porphyria Cutanea Tarda (PCT) | Predominantly elevated | [1] |

| UROD Enzyme Activity | Red Blood Cells | Familial PCT (Type 2) | Decreased by ~50% | [15] |

| UROD Enzyme Activity | Red Blood Cells | Sporadic PCT (Type 1) | Normal | [15] |

Experimental Protocols

The analysis of this compound is crucial for the diagnosis of PCT. Historically, thin-layer chromatography (TLC) was used, but high-performance liquid chromatography (HPLC) is now the gold standard.[17][18]

Fecal Porphyrin Analysis by HPLC

Objective: To quantify the levels of this compound and other porphyrins in a fecal sample to diagnose or rule out Porphyria Cutanea Tarda.

Methodology:

-

Sample Preparation: A small, weighed amount of feces is homogenized. The porphyrins are then extracted using an acidic solvent mixture (e.g., ethyl acetate/acetic acid).

-

Esterification: The porphyrin free acids are converted to their methyl esters for better chromatographic separation. This is typically achieved by treatment with methanol/sulfuric acid.

-

Purification: The porphyrin esters are purified from the crude extract, often using solvent partitioning or solid-phase extraction.

-

HPLC Analysis: The purified porphyrin esters are injected into a reverse-phase HPLC system.

-

Column: C18-bonded silica (B1680970) stationary phase.

-

Mobile Phase: A gradient elution system is typically used, for example, starting with a higher polarity solvent (e.g., 10% (v/v) acetonitrile (B52724) in 1M ammonium (B1175870) acetate, pH 5.16) and gradually increasing the proportion of a less polar solvent (e.g., 10% acetonitrile in methanol).[17][18]

-

Detection: Fluorescence detection is employed due to its high sensitivity and specificity for porphyrins. The excitation wavelength is typically around 400 nm, and the emission is monitored at approximately 620 nm.[19]

-

-

Quantification: The concentration of each porphyrin, including this compound, is determined by comparing its peak area to that of a known standard.

Experimental Workflow Diagram

Caption: Workflow for fecal this compound analysis by HPLC.

Conclusion

The discovery of this compound and the understanding of its biochemical origins have revolutionized the diagnosis of Porphyria Cutanea Tarda. Its measurement in fecal samples provides a highly specific and sensitive marker for this condition. For researchers and professionals in drug development, a thorough comprehension of the heme biosynthesis pathway and the aberrations that lead to this compound formation is essential for developing novel diagnostic tools and therapeutic interventions for porphyrias. The methodologies outlined in this guide provide a framework for the accurate and reliable analysis of this critical biomarker.

References

- 1. Porphyria Cutanea Tarda (PCT) - American Porphyria Foundation [porphyriafoundation.org]

- 2. dermnetnz.org [dermnetnz.org]

- 3. History of Porphyria - American Porphyria Foundation [porphyriafoundation.org]

- 4. karger.com [karger.com]

- 5. jcp.bmj.com [jcp.bmj.com]

- 6. Differentiation of porphyria cutanea tarda symptomatica from other types of porphyria by measurement of this compound in faeces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differentiation of porphyria cutanea tarda symptomatica from other types of porphyria by measurement of this compound in faeces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heme biosynthesis and the porphyrias - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. online-medical-dictionary.org [online-medical-dictionary.org]

- 13. Uroporphyrinogen decarboxylase: complete human gene sequence and molecular study of three families with hepatoerythropoietic porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. UROD gene: MedlinePlus Genetics [medlineplus.gov]

- 15. Porphyria Cutanea Tarda - Endocrine and Metabolic Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 16. researchgate.net [researchgate.net]

- 17. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. researchgate.net [researchgate.net]

The Structural Elucidation of Isocoproporphyrin: A Technical Review of Early Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the seminal early studies that led to the structural determination of isocoproporphyrin. The document focuses on the initial isolation, characterization, and subsequent definitive structural analysis, presenting the core data and experimental methodologies from the foundational papers of the early 1970s.

Introduction

This compound is a unique tetracarboxylate porphyrin that deviates from the typical biosynthetic pathway of heme. Its discovery and structural elucidation in the early 1970s were significant milestones in understanding porphyrin metabolism and the pathophysiology of certain porphyrias. This guide revisits the pioneering work of Elder and colleagues, who first isolated and characterized this compound, and the subsequent detailed structural analysis by Stoll, Elder, Games, and Jackson, which unambiguously determined its structure.

Initial Isolation and Characterization

In 1972, G. H. Elder first reported the isolation of a novel group of tetracarboxylate porphyrins from the feces of patients with symptomatic cutaneous hepatic porphyria.[1] Through a series of chromatographic and spectroscopic analyses, Elder and his team were able to identify a key component they named this compound.

Experimental Protocols: Isolation and Preliminary Characterization

The initial studies involved the extraction of porphyrins from fecal samples, followed by esterification to their methyl esters for improved solubility and volatility in subsequent analyses. The primary methods employed were:

-

Extraction and Esterification: Fecal samples were extracted with a mixture of ethyl acetate (B1210297) and acetic acid. The porphyrins were then transferred into hydrochloric acid and subsequently back into ether. The carboxylic acid side chains were esterified with a methanol-sulfuric acid mixture.

-

Thin-Layer Chromatography (TLC): The porphyrin methyl esters were separated by TLC on silica (B1680970) gel plates. This technique allowed for the initial separation of this compound tetramethyl ester from coproporphyrin and other porphyrins.

-

Mass Spectrometry (MS): Low-resolution mass spectrometry of the isolated tetramethyl ester provided the first crucial evidence of its molecular weight and suggested a composition similar to coproporphyrin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Initial ¹H-NMR spectra confirmed the presence of methyl, propionate, and acetate side chains, but could not definitively determine their arrangement on the porphyrin macrocycle.

Definitive Structure Elucidation

The definitive structure of this compound was reported in a 1973 publication by Stoll, Elder, Games, Jackson, and their colleagues.[2] This work employed a combination of advanced NMR techniques and a novel mass spectrometry approach to precisely map the substituent pattern on the porphyrin ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Shift Reagents

A key challenge in the NMR analysis of porphyrins is the overlapping of signals from the numerous protons. The researchers overcame this by using a europium(III) shift reagent, Eu(fod)₃. This reagent complexes with the ester groups of the porphyrin side chains, inducing significant shifts in the NMR signals of nearby protons. The magnitude of the induced shift is dependent on the distance of the proton from the complexation site, allowing for the resolution of previously overlapping signals and aiding in their assignment.

Reductive Alkylation and Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS)

To confirm the arrangement of the substituents, a chemical degradation method coupled with mass spectrometry was employed. The this compound tetramethyl ester was subjected to reductive alkylation. This process cleaves the porphyrin macrocycle at the meso bridges, yielding a mixture of substituted maleimides. These volatile derivatives were then separated by gas-liquid chromatography and identified by mass spectrometry. The identity and relative abundance of the resulting maleimides provided conclusive evidence for the sequence of the β-substituents on each pyrrole (B145914) ring.

Experimental Workflow for Structure Determination

The logical flow of the experimental procedures that led to the definitive structural elucidation of this compound is outlined below.

Quantitative Data

The following tables summarize the key quantitative data from the early studies on this compound.

Mass Spectrometry Data

The mass spectrum of this compound tetramethyl ester was crucial for determining its molecular weight and for identifying the products of its chemical degradation.

| Compound | m/z (relative intensity, %) | Interpretation | Reference |

| This compound Tetramethyl Ester | 710 (100) | Molecular Ion (M⁺) | [2] |

| 637 (35) | M⁺ - CO₂CH₃ | [2] | |

| 564 (20) | M⁺ - 2(CO₂CH₃) | [2] | |

| Methyl Ethyl Maleimide | 155 | Product of Reductive Alkylation | [2] |

| Methyl Propionate Maleimide | 183 | Product of Reductive Alkylation | [2] |

| Methyl Acetate Maleimide | 169 | Product of Reductive Alkylation | [2] |

¹H-NMR Spectroscopy Data

The ¹H-NMR data for this compound tetramethyl ester in CDCl₃, both with and without the addition of a shift reagent, provided the detailed information needed to assign the positions of the side chains.

| Proton Assignment | Chemical Shift (δ, ppm) without Eu(fod)₃ | Chemical Shift (δ, ppm) with Eu(fod)₃ | Reference |

| meso-H | 9.95-10.10 (4H, m) | 10.20-11.50 (4H, m) | [2] |

| -CH₂CH₂CO₂Me | ~4.3 (6H, t) | ~5.0-6.5 (6H, m) | [2] |

| -CH₂CO₂Me | ~4.9 (2H, s) | ~6.8 (2H, s) | [2] |

| -CH₂CH₃ | ~4.1 (2H, q) | ~4.8 (2H, q) | [2] |

| -OCH₃ (propionate) | ~3.65 (9H, s) | ~3.7-4.0 (9H, m) | [2] |

| -OCH₃ (acetate) | ~3.60 (3H, s) | ~3.9 (3H, s) | [2] |

| Ring -CH₃ | ~3.6-3.7 (9H, m) | ~3.8-4.2 (9H, m) | [2] |

| -CH₂CH₂CO₂Me | ~3.2 (6H, t) | ~3.5-4.5 (6H, m) | [2] |

| -CH₂CH₃ | ~1.8 (3H, t) | ~2.2 (3H, t) | [2] |

Conclusion

The structural elucidation of this compound in the early 1970s stands as a classic example of natural product chemistry, showcasing the power of combining traditional chemical degradation methods with emerging spectroscopic techniques. The meticulous work of Elder, Stoll, and their collaborators not only defined the structure of this important porphyrin but also provided a robust framework for the structural analysis of other complex tetrapyrroles. This foundational knowledge continues to be relevant for researchers in porphyrin chemistry, metabolism, and the diagnosis of porphyrias.

References

- 1. Action of uroporphyrinogen decarboxylase on uroporphyrinogen-III: a reassessment of the clockwise decarboxylation hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: nuclear-magnetic-resonance- and mass-spectral methods for the determination of porphyrin structure (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical and Physical Properties of Isocoproporphyrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoproporphyrin is a unique tetrapyrrole molecule that serves as a critical biomarker in the diagnosis and monitoring of Porphyria Cutanea Tarda (PCT), the most prevalent form of porphyria.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of this compound, details experimental protocols for its analysis, and illustrates its role within the context of the heme biosynthetic pathway.

Chemical and Physical Properties

This compound is a member of the porphyrin family, a class of deeply colored, fluorescent, and photosensitive organic compounds.[3] Its structure is characterized by a tetrapyrrole macrocycle with a specific arrangement of side chains that distinguishes it from its isomers, such as coproporphyrin I and III.[3]

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-[13,18-bis(2-carboxyethyl)-17-(carboxymethyl)-8-ethyl-3,7,12-trimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid | [3] |

| CAS Number | 36548-09-1 | [3][4] |

| Molecular Formula | C₃₆H₃₈N₄O₈ | [3] |

| Molecular Weight | 654.7 g/mol | [3] |

| Monoisotopic Mass | 654.26896418 Da | [3] |

| Appearance | Deeply colored solid | [3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Solubility in Water | Poor (estimated at 0.03 to 0.05 mg/mL) | [3] |

| Solubility in Organic Solvents | Good in methanol (B129727), ethanol, and dimethyl sulfoxide | [3] |

| Lipophilicity (XLogP3-AA) | 2.7 (moderate) | [3] |

| Photosensitivity | Susceptible to photochemical degradation upon exposure to light | [3] |

| Stability | Stable in mildly acidic to neutral pH; may undergo structural changes in strongly basic conditions. Moderate thermal stability. | [3] |

Table 3: Spectral Properties of this compound

| Spectral Property | Wavelength/Value | Description | Reference |

| UV-Vis Absorption (Soret Band) | ~420 nm | Intense absorption maximum, characteristic of porphyrins. | [3] |

| UV-Vis Absorption (Q-Bands) | Visible region | Weaker absorption bands. | [3] |

| Fluorescence Emission | 620 to 700 nm | Characteristic red fluorescence. | [3] |

| Mass Spectrometry (Molecular Ion) | m/z 654.269 [M]⁺ | Corresponds to the molecular formula. | [3] |

| Mass Spectrometry (Protonated Ion) | m/z 655.269 [M+H]⁺ | Observed in positive ion mode ESI-MS. | [3] |

| Mass Spectrometry (Deprotonated Ion) | m/z 653.269 [M-H]⁻ | Observed in negative ion mode ESI-MS. | [3] |

| Mass Spectrometry (Sodium Adduct) | m/z 677.251 [M+Na]⁺ | Commonly observed in biological samples. | [3] |

Role in Heme Biosynthesis and Porphyria Cutanea Tarda

This compound is not an intermediate in the normal heme biosynthetic pathway. Its presence in biological samples is a hallmark of a specific enzymatic deficiency. In Porphyria Cutanea Tarda (PCT), the activity of the enzyme uroporphyrinogen decarboxylase (UROD) is deficient.[1][2][5] This enzyme is responsible for the sequential removal of four carboxyl groups from uroporphyrinogen III to form coproporphyrinogen III.[6][7]

When UROD activity is compromised, its substrate, uroporphyrinogen, accumulates in the liver. This leads to the formation of this compound through an alternative pathway. The accumulated pentacarboxylporphyrinogen is acted upon by coproporphyrinogen oxidase, leading to the formation of dehydroisocoproporphyrinogen. This is then excreted in the bile and converted to this compound by intestinal bacteria.[4]

Caption: Heme biosynthesis pathway and the formation of this compound in PCT.

Experimental Protocols

Extraction of this compound from Fecal Samples

This protocol is a composite based on methods described for porphyrin extraction from feces.[8][9][10][11]

Materials:

-

Fecal sample (homogenized)

-

Diethyl ether

-

Glacial acetic acid

-

Hydrochloric acid (various concentrations)

-

Sodium chloride solution (0.15 M)

-

Methanol/Chloroform (2:1, v/v)

-

Centrifuge

-

Vortex mixer

-

Glassware

Procedure:

-

Homogenization: Weigh a portion of the fecal sample and homogenize it.

-

Initial Extraction:

-

To the homogenized feces, add a mixture of diethyl ether and glacial acetic acid. Vortex thoroughly.

-

Alternatively, use a methanol/chloroform (2:1, v/v) solution for extraction, followed by homogenization and centrifugation.[11]

-

-

Acid Extraction: Add hydrochloric acid to the mixture. This will extract the porphyrins into the acidic aqueous layer, leaving interfering pigments in the ether layer.[8]

-

Phase Separation: Centrifuge the mixture to separate the ether and aqueous acid layers.

-

Collection: Carefully collect the lower aqueous acid layer containing the porphyrins.

-

Washing: Wash the aqueous extract with diethyl ether to remove any remaining lipid-soluble impurities.

-

Esterification (for HPLC): The porphyrins in the acid extract can be esterified to their methyl esters for subsequent analysis by HPLC. This typically involves treatment with methanol and a catalyst.[8]

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the separation and quantification of porphyrin isomers by HPLC.[12][13][14][15]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system

-

Reversed-phase C18 column (e.g., Chromolith RP-18)[15] or an aminopropyl-bonded silica (B1680970) column[12]

-

Fluorimetric detector

Mobile Phase:

-

A common mobile phase is a gradient of methanol and ammonium (B1175870) acetate (B1210297) buffer.[15]

-

For esterified porphyrins on a silica column, an isocratic system of n-heptane and ethyl acetate can be used.[12]

Procedure:

-

Sample Preparation: Inject the prepared porphyrin extract (or the esterified sample) into the HPLC system.

-

Separation: The porphyrins are separated on the column based on their polarity. The specific gradient or isocratic conditions will depend on the column and the specific porphyrins being analyzed.

-

Detection: As the porphyrins elute from the column, they are detected by the fluorimetric detector. Porphyrins exhibit strong native fluorescence, allowing for sensitive detection.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.

Analysis of this compound by Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the identification and quantification of this compound.[3][16][17][18][19]

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an electrospray ionization (ESI) source.

Procedure:

-

Sample Introduction: The sample extract is introduced into the mass spectrometer, typically after separation by HPLC.

-

Ionization: In the ESI source, the porphyrin molecules are ionized, usually forming protonated molecules [M+H]⁺ in positive ion mode.[3]

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The molecular ion of this compound is observed at m/z 654.269.[3]

-

Tandem MS (MS/MS): For structural confirmation, tandem mass spectrometry can be performed. The precursor ion (e.g., m/z 655.269) is isolated and fragmented to produce a characteristic fragmentation pattern that can be used to identify the molecule.

Caption: Workflow for the extraction and analysis of this compound.

Conclusion

This compound is a key diagnostic molecule whose chemical and physical properties are well-suited for a variety of analytical techniques. Its poor water solubility and good solubility in organic solvents facilitate its extraction from complex biological matrices. Its strong UV absorbance and fluorescence provide sensitive detection methods. The unique metabolic pathway leading to its formation in Porphyria Cutanea Tarda makes it a highly specific biomarker for this condition. The protocols and information provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important porphyrin.

References

- 1. Porphyria Cutanea Tarda - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. oasisderm.com [oasisderm.com]

- 3. Separation and fragmentation study of this compound derivatives by UHPLC-ESI-exact mass MS/MS and identification of a new this compound sulfonic acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heme biosynthesis and the porphyrias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. online-medical-dictionary.org [online-medical-dictionary.org]

- 7. Uroporphyrinogen III decarboxylase - Wikipedia [en.wikipedia.org]

- 8. codene.porphyrie.net [codene.porphyrie.net]

- 9. [PDF] Rapid procedure for fecal porphyrin assay. | Semantic Scholar [semanticscholar.org]

- 10. Rapid procedure for fecal porphyrin assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for isolation and analysis of small volatile microbiome metabolites from human or mouse samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solid phase extraction and isocratic separation of urinary porphyrins by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias | Semantic Scholar [semanticscholar.org]

- 15. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound: nuclear-magnetic-resonance-and mass-spectral methods for the determination of porphyrin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound: nuclear-magnetic-resonance- and mass-spectral methods for the determination of porphyrin structure (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Isocoproporphyrin Biosynthesis Pathway in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoproporphyrin is a tetracarboxylic porphyrin that is not an intermediate in the canonical heme biosynthesis pathway. Instead, its presence in biological samples is a pathognomonic marker for uroporphyrinogen decarboxylase (UROD) deficiency, the enzymatic defect underlying porphyria cutanea tarda (PCT), the most common human porphyria.[1][2] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the core biochemical reactions, enzymatic kinetics, and analytical methodologies for its detection and quantification.

The Canonical Heme Biosynthesis Pathway: A Brief Overview

The synthesis of heme is a highly conserved eight-step enzymatic pathway essential for the production of hemoglobin, myoglobin, and cytochromes. The process begins in the mitochondria, moves to the cytosol, and its final steps occur back in the mitochondria. The fifth enzyme in this pathway, uroporphyrinogen decarboxylase (UROD), is a cytosolic enzyme that catalyzes the sequential removal of the four carboxyl groups from the acetate (B1210297) side chains of uroporphyrinogen III, converting it to coproporphyrinogen III.

The Aberrant this compound Biosynthesis Pathway

In individuals with PCT, the activity of UROD is significantly reduced. This impairment leads to the accumulation of the enzyme's primary substrate, uroporphyrinogen III, and its partially decarboxylated intermediates, namely heptacarboxylporphyrinogen III, hexacarboxylporphyrinogen III, and pentacarboxylporphyrinogen III.

The formation of isocoproporphyrinogen III is a direct consequence of this substrate accumulation. Specifically, the pentacarboxylporphyrinogen III that builds up becomes an alternative substrate for the sixth enzyme in the heme pathway, coproporphyrinogen oxidase (CPOX). CPOX normally catalyzes the oxidative decarboxylation of two propionate (B1217596) side chains of coproporphyrinogen III. However, in the pathological state of UROD deficiency, CPOX aberrantly acts on pentacarboxylporphyrinogen III, leading to the formation of dehydroisocoproporphyrinogen (B1257652) III, which is then reduced to isocoproporphyrinogen III. This molecule is subsequently oxidized to this compound III, a stable porphyrin that is excreted in the feces.

Data Presentation

Table 1: Key Enzymes in the this compound Biosynthesis Pathway

| Enzyme | EC Number | Location | Normal Substrate | Abnormal Substrate in PCT |

| Uroporphyrinogen Decarboxylase (UROD) | 4.1.1.37 | Cytosol | Uroporphyrinogen III | - |

| Coproporphyrinogen Oxidase (CPOX) | 1.3.3.3 | Mitochondria | Coproporphyrinogen III | Pentacarboxylporphyrinogen III |

Table 2: Kinetic Parameters of Human Uroporphyrinogen Decarboxylase (UROD)

| Substrate | Km (μM) | kcat (s-1) |

| Uroporphyrinogen III | 0.07 | 0.16[3] |

| Pentacarboxylporphyrinogen I | - | - |

Note: Detailed kinetic data for human UROD with all its natural substrates is limited. The affinity of the enzyme is higher for type III isomers compared to type I isomers.[4] Pentacarboxylic acid porphyrinogen (B1241876) I is often used as a substrate in clinical assays for UROD activity.[4]

Table 3: Porphyrin Excretion in Healthy Adults vs. Porphyria Cutanea Tarda (PCT) Patients

| Porphyrin | Sample Type | Healthy Adult Reference Range | Typical Range in PCT |

| Uroporphyrin | 24-hour Urine | < 35 nmol/mmol creatinine[5] | Several hundred to several thousand micrograms per 24 hours[6] |

| Heptacarboxylporphyrin | 24-hour Urine | Trace amounts | Significantly elevated |

| This compound | Feces | < 0.05 this compound:coproporphyrin ratio[7] | Predominant fecal porphyrin[1][2] |

| Coproporphyrin | 24-hour Urine | < 35 nmol/mmol creatinine (B1669602) (total porphyrins)[5] | Elevated[2] |

| Total Porphyrins | Feces | 10–200 nmol/g dry wt[6] | Normal to slightly increased[8] |

Experimental Protocols

Quantification of Urinary and Fecal Porphyrins by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the general procedure for the separation and quantification of porphyrin isomers.

a. Sample Preparation (Urine)

-

Collect a 24-hour urine specimen, ensuring it is protected from light and kept refrigerated.

-

For analysis, transfer 500 µL of urine into an amber microcentrifuge tube.[9]

-

Add 50 µL of a stabilization reagent (e.g., concentrated HCl) to adjust the pH to below 2.5 and mix thoroughly.[10]

-

If an internal standard is used, it should be added at this stage.

-

Centrifuge the sample at 9,000 x g for 10 minutes to pellet any precipitate.[10]

-

Carefully transfer the supernatant to an HPLC vial for injection.

b. Sample Preparation (Feces)

-

Homogenize a fecal sample.

-

Extract porphyrins using a mixture of acetonitrile (B52724) and water at varying pH values.[11]

-

Further purification and concentration steps may be required depending on the specific method.

c. HPLC Method

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 1.0 M Ammonium Acetate Buffer, pH 5.16.[10]

-

Mobile Phase B: 10% Acetonitrile in Methanol.[10]

-

Gradient Elution: A typical gradient starts with a high concentration of Mobile Phase A, with a gradual increase in Mobile Phase B to elute the less polar porphyrins.

-

Detection: Fluorescence detection with excitation at approximately 405 nm and emission scanned between 550 and 650 nm.[12]

-

Quantification: Integrate the peak areas of the different porphyrin isomers and calculate their concentrations based on a standard curve generated from calibrators.

Assay for Uroporphyrinogen Decarboxylase (UROD) Activity in Erythrocytes

This assay is crucial for distinguishing between familial and sporadic PCT.

a. Preparation of Hemolysate

-

Collect whole blood in a heparinized tube.

-

Wash erythrocytes three times with cold 0.9% saline.

-

Lyse the packed red blood cells by adding a hypotonic buffer.

-

Centrifuge to remove cell debris. The supernatant is the hemolysate.

b. Enzymatic Reaction

-

Substrate: Pentacarboxylic acid porphyrinogen I is commonly used as the substrate.[4]

-

Incubate a known amount of hemolysate with the substrate at 37°C for a defined period (e.g., 30 minutes) at pH 6.0.[4]

-

Stop the reaction by adding trichloroacetic acid/dimethyl sulfoxide (B87167) containing an internal standard (e.g., mesoporphyrin).[4]

c. Quantification of Product

-

The product of the reaction, coproporphyrin, is quantified by HPLC with fluorescence detection, as described in the previous protocol.

-

Enzyme activity is calculated based on the amount of coproporphyrin produced per unit of time per volume of erythrocytes. In healthy individuals, this typically ranges from 1.8 to 4.0 U/L.[4]

Mandatory Visualizations

References

- 1. Some kinetic properties of human red cell uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Porphyria Cutanea Tarda - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Uroporphyrinogen decarboxylation as a benchmark for the catalytic proficiency of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An assay of uroporphyrinogen decarboxylase in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. codene.porphyrie.net [codene.porphyrie.net]

- 7. Differentiation of porphyria cutanea tarda symptomatica from other types of porphyria by measurement of this compound in faeces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Abnormal chromatographic patterns of porphyrins in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromsystems.com [chromsystems.com]

- 10. benchchem.com [benchchem.com]

- 11. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Association of Clinical Pathologists [ACP] Best Practice No 165 Front line tests for the investigation of suspected Porphyria - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Isocoproporphyrin in Heme Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocoproporphyrin, a tetracarboxylic porphyrin, is a key biomarker in the diagnosis and understanding of certain disorders of heme metabolism, most notably Porphyria Cutanea Tarda (PCT).[1][2] Under normal physiological conditions, this compound is present in negligible amounts. However, in pathological states characterized by decreased activity of the enzyme uroporphyrinogen decarboxylase (UROD), its precursor, pentacarboxylate porphyrinogen (B1241876) III, is alternatively metabolized, leading to the accumulation and subsequent excretion of this compound, primarily in the feces. This guide provides a comprehensive overview of the formation, metabolic fate, and clinical significance of this compound, along with detailed experimental protocols for its analysis and a summary of relevant quantitative data.

Introduction to Heme Metabolism and the Porphyrias

Heme, an iron-containing porphyrin, is an essential prosthetic group for a multitude of proteins involved in oxygen transport (hemoglobin and myoglobin), electron transport (cytochromes), and catalysis (e.g., catalase). The biosynthesis of heme is a highly regulated, eight-step enzymatic pathway that begins with the condensation of glycine (B1666218) and succinyl-CoA. Deficiencies in the enzymes of this pathway lead to a group of metabolic disorders known as the porphyrias. These disorders are characterized by the accumulation and excessive excretion of specific porphyrins and their precursors.

The Aberrant Formation of this compound

Under normal physiological conditions, uroporphyrinogen III is sequentially decarboxylated by the enzyme uroporphyrinogen decarboxylase (UROD) to form coproporphyrinogen III. This process involves the removal of four carboxyl groups from the acetate (B1210297) side chains of uroporphyrinogen III.

In conditions where UROD activity is impaired, such as in Porphyria Cutanea Tarda (PCT), the substrate pentacarboxylate porphyrinogen III accumulates. This intermediate is then acted upon by coproporphyrinogen oxidase, the subsequent enzyme in the heme synthesis pathway. This action leads to the oxidative decarboxylation of the propionate (B1217596) side chain at position 3, forming dehydroisocoproporphyrinogen. This compound is then auto-oxidized to dehydrothis compound, which is subsequently metabolized by intestinal microflora to this compound.

Caption: Formation of this compound in UROD Deficiency.Quantitative Data on this compound Excretion

The measurement of fecal this compound is a crucial diagnostic tool for Porphyria Cutanea Tarda. In healthy individuals, the levels of this compound are typically very low or undetectable. In contrast, patients with PCT exhibit significantly elevated levels.

| Analyte | Healthy Individuals (nmol/g dry weight) | Porphyria Cutanea Tarda Patients (nmol/g dry weight) | Reference |

| Total Fecal Porphyrins | < 200 | 652 (mean) | [3] |

| This compound | < 20 | Constitutes ~28% of total fecal porphyrins | [3][4] |

| Coproporphyrin | - | Constitutes ~9% of total fecal porphyrins | [3] |

| Ratio | Healthy Individuals & Other Porphyrias | Porphyria Cutanea Tarda Patients | Reference |

| This compound:Coproporphyrin | ≤ 0.05 | 0.1 to 5.6 | [1][2] |

Experimental Protocols

Fecal Porphyrin Extraction

This protocol describes a general method for the extraction of porphyrins from fecal samples prior to analysis by HPLC or TLC.

Materials:

-

Fecal sample (approximately 100 mg)

-

Glacial acetic acid

-

Diethyl ether

-

3 M Hydrochloric acid (HCl)

-

Saturated sodium acetate solution

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh approximately 100 mg of the fecal sample into a 50 mL centrifuge tube.

-

Add 2 mL of glacial acetic acid and vortex thoroughly to homogenize the sample.

-

Add 20 mL of diethyl ether and vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully transfer the supernatant (ether layer) to a clean centrifuge tube.

-

To the ether extract, add 2 mL of 3 M HCl and vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes. The porphyrins will be in the lower acid layer.

-

Carefully remove and discard the upper ether layer.

-

To the acid layer, add 10 mL of distilled water and 5 mL of saturated sodium acetate solution to adjust the pH.

-

The resulting aqueous extract is ready for analysis.

Caption: Fecal Porphyrin Extraction Workflow.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This method allows for the separation and quantification of porphyrin isomers, including this compound.

Instrumentation:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Mobile Phase A: 1 M Ammonium acetate buffer (pH 5.16)

-

Mobile Phase B: Methanol

-

Porphyrin standards (including this compound and coproporphyrin)

Procedure:

-

Prepare the aqueous porphyrin extract as described in section 4.1.

-

Filter the extract through a 0.45 µm syringe filter.

-

Set the fluorescence detector to an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 620 nm.

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject 20 µL of the filtered extract onto the column.

-

Elute the porphyrins using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 10% to 90% B over 30 minutes.

-

Identify the this compound and coproporphyrin peaks by comparing their retention times with those of the standards.

-

Quantify the porphyrins by integrating the peak areas and comparing them to a calibration curve generated with the standards.

Thin-Layer Chromatography (TLC) for Porphyrin Analysis

TLC provides a qualitative or semi-quantitative method for separating fecal porphyrins.

Materials:

-

Silica gel TLC plates

-

Developing tank

-

UV lamp (long-wave, ~365 nm)

-

Developing solvent: A mixture of 2,6-lutidine and water (e.g., 5:3 v/v) in an ammonia (B1221849) atmosphere.

Procedure:

-

Spot a small amount (5-10 µL) of the concentrated fecal porphyrin extract onto the TLC plate.

-

Spot porphyrin standards (uroporphyrin, coproporphyrin, this compound, protoporphyrin) on the same plate.

-

Place the plate in a developing tank containing the developing solvent and allow the solvent front to migrate near the top of the plate.

-

Remove the plate and allow it to dry completely.

-

Visualize the separated porphyrins under a long-wave UV lamp. Porphyrins will appear as distinct fluorescent pink or red spots.

-

Identify this compound by comparing its migration distance (Rf value) to that of the standard.

Uroporphyrinogen Decarboxylase (UROD) Enzyme Assay

This assay measures the activity of UROD in erythrocytes, which is crucial for diagnosing familial PCT.

Principle: The assay measures the conversion of the substrate, uroporphyrinogen III, to coproporphyrinogen III by the UROD enzyme in a hemolysate. The product is then oxidized to coproporphyrin III and quantified by HPLC.

Materials:

-

Heparinized whole blood

-

Uroporphyrinogen III substrate

-

HPLC system as described in 4.2.

-

Tris-HCl buffer (pH 7.4)

-

Dithiothreitol (DTT)

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare a hemolysate by washing erythrocytes with saline and lysing them in a hypotonic buffer.

-

Incubate a known amount of hemolysate with a saturating concentration of uroporphyrinogen III in Tris-HCl buffer containing DTT at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the amount of coproporphyrin III formed using HPLC as described in section 4.2.

-

Enzyme activity is expressed as nmol of coproporphyrin formed per hour per mg of hemoglobin.

Caption: Uroporphyrinogen Decarboxylase (UROD) Assay Workflow.

Role in Drug Development

The specific accumulation of this compound in UROD-deficient states makes it a valuable biomarker for the development of therapies targeting PCT. Monitoring fecal this compound levels can serve as a direct measure of therapeutic efficacy in preclinical and clinical studies. Furthermore, understanding the aberrant pathway leading to this compound formation may reveal novel therapeutic targets for preventing the accumulation of phototoxic porphyrins.

Conclusion

This compound is more than a mere metabolic curiosity; it is a clinically relevant molecule that provides a window into the pathophysiology of Porphyria Cutanea Tarda. Its formation is a direct consequence of UROD deficiency, and its measurement is a cornerstone of diagnosis. For researchers and drug developers in the field of heme metabolism and porphyrias, a thorough understanding of this compound's biochemistry and analytical methods is essential for advancing our knowledge and developing effective treatments for these debilitating disorders.

References

- 1. Differentiation of porphyria cutanea tarda symptomatica from other types of porphyria by measurement of this compound in faeces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differentiation of porphyria cutanea tarda symptomatica from other types of porphyria by measurement of this compound in faeces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid procedure for fecal porphyrin assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simplified method for determination of uroporphyrinogen decarboxylase activity in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Steps Leading to Isocoproporphyrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathway leading to the formation of isocoproporphyrin. This document details the core biochemical reactions, presents quantitative data on enzyme kinetics, outlines detailed experimental protocols for key assays, and provides visualizations of the metabolic pathways.

Introduction to this compound Formation

This compound is a dicarboxylic porphyrin that is not an intermediate in the normal heme biosynthesis pathway. Instead, its presence, primarily in feces, is a pathognomonic feature of porphyria cutanea tarda (PCT), a metabolic disorder characterized by a deficiency in the enzyme uroporphyrinogen decarboxylase (UROD).[1] This guide will elucidate the enzymatic steps that divert a key intermediate of heme synthesis towards the formation of isocoproporphyrinogen, the precursor of this compound.

The formation of this compound is a consequence of the altered flux of metabolites through the heme synthesis pathway when UROD activity is compromised. UROD is responsible for the sequential removal of the four carboxyl groups from the acetate (B1210297) side chains of uroporphyrinogen III, converting it to coproporphyrinogen III.[2] When UROD is deficient, its substrate, uroporphyrinogen III, and the partially decarboxylated intermediates—heptacarboxylporphyrinogen III, hexacarboxylporphyrinogen III, and pentacarboxylporphyrinogen III—accumulate in the liver.[3]

It is the accumulation of pentacarboxylporphyrinogen III that serves as the crucial branch point. This intermediate becomes a substrate for the subsequent enzyme in the pathway, coproporphyrinogen oxidase (CPOX), which normally acts on coproporphyrinogen III.[4] The action of CPOX on pentacarboxylporphyrinogen III leads to the formation of dehydroisocoproporphyrinogen, which is then reduced to isocoproporphyrinogen.

The Core Enzymatic Pathway

The synthesis of isocoproporphyrinogen is intrinsically linked to the latter stages of the cytosolic and the initial mitochondrial steps of heme biosynthesis. The key enzymes and substrates involved are detailed below.

Uroporphyrinogen III Synthase (UROS)

The pathway begins with the formation of uroporphyrinogen III from hydroxymethylbilane, a reaction catalyzed by uroporphyrinogen III synthase (UROS). This enzyme ensures the correct asymmetric arrangement of the side chains on the D ring of the porphyrinogen (B1241876) macrocycle.

Uroporphyrinogen Decarboxylase (UROD)

Uroporphyrinogen III is then sequentially decarboxylated by the cytosolic enzyme uroporphyrinogen decarboxylase (UROD). This single enzyme catalyzes the removal of four carboxyl groups from the acetate side chains in a preferred order, yielding coproporphyrinogen III.[5]

The intermediates of this stepwise decarboxylation are:

-

Heptacarboxylporphyrinogen III

-

Hexacarboxylporphyrinogen III

-

Pentacarboxylporphyrinogen III

A deficiency in UROD activity, either inherited (familial PCT) or acquired (sporadic PCT), leads to the accumulation of these intermediates, particularly uroporphyrinogen and heptacarboxylporphyrinogen in urine, and pentacarboxylporphyrinogen.[3]

The Role of Cytochrome P450 in UROD Inhibition

In sporadic PCT, UROD activity is inhibited by an iron-dependent process involving cytochrome P450 enzymes, particularly CYP1A2.[6][7] These enzymes can oxidize uroporphyrinogen to uroporphomethene, a potent competitive inhibitor of UROD.[8][9] This inhibition leads to the accumulation of UROD substrates, creating the necessary conditions for the formation of isocoproporphyrinogen.[6][10]

Coproporphyrinogen Oxidase (CPOX) and the Formation of Isocoproporphyrinogen

The accumulated pentacarboxylporphyrinogen III becomes an alternative substrate for the mitochondrial enzyme coproporphyrinogen oxidase (CPOX). CPOX normally catalyzes the oxidative decarboxylation of the two propionate (B1217596) side chains of coproporphyrinogen III to form protoporphyrinogen (B1215707) IX.[4] However, when presented with pentacarboxylporphyrinogen III, CPOX catalyzes an oxidative decarboxylation of the propionate group on ring A to a vinyl group, forming dehydroisocoproporphyrinogen. This intermediate is subsequently reduced to isocoproporphyrinogen.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the pathway leading to this compound.

| Enzyme | Substrate | Organism | Km (µM) | Vmax | kcat (s-1) | Reference(s) |

| Uroporphyrinogen Decarboxylase (UROD) | Uroporphyrinogen III | Human | 0.07 | - | 0.16 | [5] |

| Uroporphyrinogen Decarboxylase (UROD) | Pentacarboxylporphyrinogen I | Human | 0.17 ± 0.03 | - | - | [11] |

| Coproporphyrinogen Oxidase (CPOX) | Coproporphyrinogen III | Human | 0.066 ± 0.009 | - | - | [11] |

| Coproporphyrinogen Oxidase (bacterial CgoN) | Coproporphyrinogen III | Priestia megaterium | 3.95 | - | 0.0105 (0.63 min-1) | [12] |

| Protoporphyrinogen Oxidase (PPOX) | Protoporphyrinogen IX | Murine | 6.6 | - | 0.124 (447 h-1) | [13][14] |

Experimental Protocols

Assay for Uroporphyrinogen Decarboxylase (UROD) Activity in Erythrocytes

This protocol is adapted from methodologies described in the literature for the determination of UROD activity in human erythrocytes.[15][16][17][18][19]

Principle: The activity of UROD is determined by measuring the rate of conversion of a porphyrinogen substrate (e.g., pentacarboxylic acid porphyrinogen I or uroporphyrinogen III) to coproporphyrinogen. The product is oxidized to the stable porphyrin and quantified by high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials:

-

Whole blood collected in a heparinized tube.

-

0.9% NaCl solution, cold.

-

Phosphate (B84403) buffer (50 mM KH2PO4, pH 6.8).

-

Bovine serum albumin (BSA) solution (1 mg/mL in phosphate buffer).

-

Substrate solution: Pentacarboxylic acid porphyrinogen I or enzymatically synthesized uroporphyrinogen III at various concentrations (e.g., 0-40 µM) in phosphate buffer.

-

3 M HCl.

-

HPLC system with a fluorescence detector (Excitation: ~405 nm, Emission: ~620 nm).

-

Reversed-phase C18 column.

Procedure:

-

Erythrocyte Preparation: a. Centrifuge the whole blood at 2000 x g for 10 minutes at 4°C. b. Remove the plasma and buffy coat. c. Wash the erythrocytes twice with an equal volume of cold 0.9% NaCl, centrifuging and removing the supernatant after each wash. d. Lyse the packed red blood cells by adding an equal volume of distilled water and freeze-thawing.

-

Enzymatic Reaction: a. Prepare reaction tubes containing 70 µL of 50 mM phosphate buffer (pH 6.8). b. Add 120 µL of the substrate solution to each tube. c. Pre-incubate the tubes at 37°C for 3 minutes. d. Initiate the reaction by adding 10 µL of the erythrocyte lysate (containing a known amount of hemoglobin) and 10 µL of the BSA solution. e. Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination and Oxidation: a. Stop the reaction by adding 200 µL of 3 M HCl. b. Expose the acidified mixture to UV light for 30 minutes to ensure complete oxidation of the porphyrinogens to porphyrins. c. Centrifuge at 13,000 x g for 15 minutes to pellet the precipitated proteins.

-

HPLC Analysis: a. Inject the supernatant onto the HPLC system. b. Elute the porphyrins using a gradient of methanol (B129727) and ammonium (B1175870) acetate buffer. c. Quantify the coproporphyrin peak area and calculate the enzyme activity based on a standard curve.

Calculation of Activity: UROD activity is typically expressed as nanomoles of coproporphyrin produced per hour per milligram of hemoglobin.

HPLC Analysis of Fecal Porphyrins Including this compound

This protocol is a synthesized methodology based on established procedures for the extraction and HPLC analysis of fecal porphyrins.[20][21][22][23][24]

Principle: Porphyrins are extracted from a fecal sample, and the different porphyrin isomers, including this compound and coproporphyrin, are separated and quantified by reversed-phase HPLC with fluorescence detection.

Materials:

-

Fecal sample.

-

Diethyl ether.

-

Glacial acetic acid.

-

Hydrochloric acid (HCl), various concentrations.

-

Methanol.

-

Ammonium acetate buffer (e.g., 1 M, pH 5.16).

-

HPLC system with a fluorescence detector (Excitation: ~405 nm, Emission: ~620 nm).

-

Reversed-phase C18 column.

-

Porphyrin standards (uroporphyrin, heptacarboxylporphyrin, hexacarboxylporphyrin, pentacarboxylporphyrin, this compound, coproporphyrin, protoporphyrin).

Procedure:

-

Extraction: a. Homogenize a known weight of the fecal sample with a mixture of diethyl ether and glacial acetic acid. b. Extract the porphyrins from the organic phase into an aqueous HCl solution (e.g., 1.5 M HCl). c. Neutralize the acidic extract and adjust the pH.

-

HPLC Analysis: a. Inject the prepared extract onto the HPLC system. b. Use a gradient elution program to separate the porphyrin isomers. A typical gradient might involve:

- Mobile Phase A: 10% acetonitrile in 1 M ammonium acetate, pH 5.16.

- Mobile Phase B: 10% acetonitrile in methanol.

- Gradient: Start with a high percentage of mobile phase A, and linearly increase the percentage of mobile phase B over a period of 30-50 minutes. c. Monitor the eluent with the fluorescence detector.

-

Quantification: a. Identify the porphyrin peaks by comparing their retention times with those of the standards. b. Quantify each porphyrin by integrating the peak area and comparing it to a standard curve.

Visualizations

Signaling Pathway of Isocoproporphyrinogen Formation

Caption: Enzymatic pathway of isocoproporphyrinogen formation.

Experimental Workflow for UROD Activity Assay

Caption: Workflow for the UROD activity assay in erythrocytes.

References

- 1. Uroporphyrinogen III decarboxylase - Wikipedia [en.wikipedia.org]

- 2. Crystal structure of human uroporphyrinogen decarboxylase | The EMBO Journal [link.springer.com]

- 3. Human Metabolome Database: Showing metabocard for Pentacarboxyl porphyrinogen III (HMDB0001957) [hmdb.ca]

- 4. Laboratory Diagnosis of Porphyria | Encyclopedia MDPI [encyclopedia.pub]

- 5. Uroporphyrinogen decarboxylation as a benchmark for the catalytic proficiency of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AOP-Wiki [aopwiki.org]

- 7. Cytochrome P450 induction, uroporphyrinogen decarboxylase depression, porphyrin accumulation and excretion, and gender influence in a 3-week rat model of porphyria cutanea tarda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A porphomethene inhibitor of uroporphyrinogen decarboxylase causes porphyria cutanea tarda - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A porphomethene inhibitor of uroporphyrinogen decarboxylase causes porphyria cutanea tarda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of uroporphyrinogen decarboxylase activity. The role of cytochrome P-450-mediated uroporphyrinogen oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Some kinetic properties of human red cell uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The alternative coproporphyrinogen III oxidase (CgoN) catalyzes the oxygen-independent conversion of coproporphyrinogen III into coproporphyrin III - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mouse protoporphyrinogen oxidase. Kinetic parameters and demonstration of inhibition by bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mouse protoporphyrinogen oxidase. Kinetic parameters and demonstration of inhibition by bilirubin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An assay of uroporphyrinogen decarboxylase in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A simplified method for determination of uroporphyrinogen decarboxylase activity in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of uroporphyrinogen decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Uroporphyrinogen Decarboxylase, Washed Erythrocytes - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]

- 19. Test Details [utmb.edu]

- 20. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias | Semantic Scholar [semanticscholar.org]

- 23. ovid.com [ovid.com]

- 24. researchgate.net [researchgate.net]

Isocoproporphyrin Precursors and Derivatives In Vivo: A Technical Guide

This guide provides an in-depth overview of isocoproporphyrin, its precursors, and derivatives in a biological context. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the biosynthesis, in vivo significance, and analytical methodologies related to these molecules.

Introduction to this compound

This compound is a unique porphyrin that serves as a crucial biomarker for certain metabolic disorders, most notably Porphyria Cutanea Tarda (PCT).[1][2] Unlike the more common porphyrins in the direct lineage of heme synthesis, this compound is formed through an alternative pathway that becomes significant under specific pathological conditions. Its presence and concentration in biological samples, particularly feces, are of high diagnostic value.[3][4]

Biosynthesis of this compound Precursors

The formation of this compound is intrinsically linked to the heme biosynthetic pathway. Heme synthesis is an eight-step enzymatic process that begins with glycine (B1666218) and succinyl-CoA and culminates in the formation of heme.[5] A key enzyme in this pathway is uroporphyrinogen decarboxylase (UROD), which catalyzes the sequential removal of four carboxyl groups from the acetate (B1210297) side chains of uroporphyrinogen III to form coproporphyrinogen III.[5][6][7]

In conditions where UROD activity is deficient, such as in PCT, its substrate, uroporphyrinogen III, and the intermediate porphyrinogens (hepta-, hexa-, and pentacarboxylic porphyrinogens) accumulate in the liver.[4][8] The accumulation of pentacarboxylic porphyrinogen (B1241876) III leads to its alternative metabolism by coproporphyrinogen oxidase, the subsequent enzyme in the heme pathway. This action results in the formation of dehydroisocoproporphyrinogen, which is then oxidized to this compound.[9]

Caption: Heme biosynthesis and the formation of this compound.

This compound Derivatives In Vivo

The term "this compound derivatives" in a clinical context often refers to a series of related compounds that are also excreted in increased amounts in PCT. These can include hydroxythis compound, deethylthis compound, and dehydrothis compound.[10] A study has also identified an this compound sulfonic acid metabolite.[11][12] The formation of these derivatives is thought to occur through metabolic modifications of this compound, although the precise enzymatic pathways are not fully elucidated. The presence of these derivatives can contribute to the characteristic fecal porphyrin profile observed in PCT.

Quantitative Data on this compound and Related Porphyrins

The quantification of this compound and the ratio of this compound to coproporphyrin in feces are key diagnostic indicators for PCT. The following tables summarize representative quantitative data from the literature.

Table 1: Fecal Porphyrin Levels in Porphyria Cutanea Tarda (PCT) and Healthy Controls

| Porphyrin | PCT Patients (nmol/g dry weight) | Healthy Controls (nmol/g dry weight) | Reference |

| Total Porphyrins | 652 (mean) | < 200 | [13] |

| This compound | 28% of total porphyrins (mean) | Not typically detected or very low | [13] |

| Coproporphyrin | 9% of total porphyrins (mean) | Major fecal porphyrin | [13] |

| Uroporphyrin | 4% of total porphyrins (mean) | Minor component | [13] |

| Heptacarboxylporphyrin | 18% of total porphyrins (mean) | Not typically detected | [13] |

| Hexacarboxylporphyrin | 11% of total porphyrins (mean) | Not typically detected | [13] |

| Pentacarboxylporphyrin | 9% of total porphyrins (mean) | Not typically detected | [13] |

Table 2: this compound to Coproporphyrin Ratio in Feces

| Condition | This compound:Coproporphyrin Ratio | Reference |

| Porphyria Cutanea Tarda (PCT) | 0.1 to 5.6 | [3][14] |

| Other Porphyrias & Non-Porphyric Subjects | ≤ 0.05 | [3][14] |

Table 3: Urinary Porphyrin Excretion in Porphyria Cutanea Tarda (PCT)

| Porphyrin | Excretion Level | Reference |

| Total Porphyrins | Several hundred to several thousand micrograms per 24 hours | [4] |

| Uroporphyrin (8-carboxyl) | Predominantly elevated | [4] |

| Heptacarboxylporphyrin (7-carboxyl) | Predominantly elevated | [4] |

Experimental Protocols

Accurate quantification of this compound requires meticulous sample handling and validated analytical methods.

Sample Collection and Handling

-

General: All biological samples for porphyrin analysis must be protected from light immediately after collection by using opaque containers or wrapping them in aluminum foil.[1] Samples should be refrigerated or frozen promptly.[1]

-

Feces: A random stool sample is usually sufficient. For quantitative analysis, the weight of the non-homogenized sample and the collection duration (if applicable) should be recorded.[15]

-

Urine: A random or 24-hour urine collection can be used. For 24-hour collections, the container should be kept refrigerated and protected from light.[1]

-

Plasma: Blood should be collected in a heparinized tube (green top). Plasma should be separated by centrifugation as soon as possible, transferred to a light-protected tube, and frozen.[16]

Fecal this compound Analysis by HPLC

This protocol outlines a general procedure for the extraction and analysis of fecal porphyrins by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fecal sample

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Methanol

-

Potassium carbonate

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

Procedure:

-

Extraction:

-

Esterification (for some methods):

-

HPLC Analysis:

-

The prepared extract (either the acid extract or the chloroform extract of methyl esters) is injected into the HPLC system.

-

Separation is achieved on a reversed-phase C18 column using a gradient elution, typically with a mobile phase consisting of a methanol/ammonium acetate buffer.[18]

-

Detection is performed using a fluorescence detector with excitation at approximately 405 nm and emission measured at around 620 nm.[10][16]

-

Quantification is achieved by comparing the peak areas of the sample to those of known standards.

-

Plasma Porphyrin Analysis by Fluorometry

This protocol describes a screening method for plasma porphyrins.

Materials:

-

Plasma sample

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescence spectrophotometer

Procedure:

-

Sample Preparation:

-

Dilute the plasma sample (e.g., five-fold) with PBS.[19]

-

-

Fluorometric Scanning:

-

Interpretation:

Diagnostic Workflow

The measurement of this compound is a key component in the diagnostic algorithm for suspected porphyrias, particularly those with cutaneous manifestations.

Caption: Diagnostic workflow for porphyria with a focus on PCT.

Conclusion

This compound and its precursors are of significant interest in the study of heme metabolism and the diagnosis of porphyrias. The accumulation of these compounds in vivo provides a clear biochemical fingerprint for UROD deficiency, making their analysis a cornerstone in the clinical evaluation of PCT. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and clinicians working in this field. Further research into the in vivo metabolism of this compound derivatives may provide additional insights into the pathophysiology of porphyrias.

References

- 1. benchchem.com [benchchem.com]

- 2. IPNET – International Porphyria Network – An international network of experts working together to improve healthcare services for porphyria patients [ipnet.org]

- 3. Differentiation of porphyria cutanea tarda symptomatica from other types of porphyria by measurement of this compound in faeces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Uroporphyrinogen III decarboxylase - Wikipedia [en.wikipedia.org]

- 6. Uroporphyrinogen decarboxylase [library.med.utah.edu]

- 7. Uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clinicsinoncology.com [clinicsinoncology.com]

- 9. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]

- 10. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | Semantic Scholar [semanticscholar.org]

- 13. Rapid procedure for fecal porphyrin assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differentiation of porphyria cutanea tarda symptomatica from other types of porphyria by measurement of this compound in faeces - PMC [pmc.ncbi.nlm.nih.gov]

- 15. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]

- 16. bioagilytix.com [bioagilytix.com]

- 17. codene.porphyrie.net [codene.porphyrie.net]

- 18. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical utility of fluorometric scanning of plasma porphyrins for the diagnosis and typing of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]

Isocoproporphyrin: A Key Biomarker and Mediator in Cellular Dysfunction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isocoproporphyrin, a tetracarboxylic porphyrin, has long been recognized as a crucial biomarker for Porphyria Cutanea Tarda (PCT), the most common form of porphyria. Its formation is a direct consequence of the decreased activity of uroporphyrinogen decarboxylase (UROD), a key enzyme in the heme biosynthesis pathway. Beyond its diagnostic significance, emerging evidence points towards a more active role for this compound and its precursors in mediating cellular damage, primarily through the induction of oxidative stress and subsequent protein aggregation. This technical guide provides a comprehensive overview of the function of this compound in cellular processes, detailing its biosynthesis, its role in disease, and the experimental methodologies used for its study. Quantitative data are summarized for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological significance.

Introduction

Porphyrins are a class of heterocyclic macrocycle organic compounds, the most well-known of which is heme. The biosynthesis of heme is a highly regulated, eight-step enzymatic pathway. Deficiencies in these enzymes lead to a group of genetic disorders known as porphyrias, characterized by the accumulation of specific porphyrin precursors. This compound is a unique porphyrin that is characteristically elevated in the feces of patients with Porphyria Cutanea Tarda (PCT).[1][2][3] Its presence is a strong indicator of decreased uroporphyrinogen decarboxylase (UROD) activity.[1] While initially considered a mere metabolic byproduct, the accumulation of this compound and other porphyrins is now understood to contribute to the pathophysiology of PCT, particularly the cutaneous photosensitivity and liver damage, through mechanisms involving oxidative stress.[4] This guide will delve into the known functions of this compound at the cellular level, providing the technical details necessary for researchers and drug development professionals working in this area.

Biosynthesis of this compound

This compound is not a part of the normal heme biosynthetic pathway. Its formation is a consequence of an enzymatic "detour" that occurs when the activity of uroporphyrinogen decarboxylase (UROD) is significantly reduced.

Under normal conditions, UROD catalyzes the sequential decarboxylation of uroporphyrinogen III, a heptacarboxylic porphyrinogen (B1241876), a hexacarboxylic porphyrinogen, and a pentacarboxylic porphyrinogen to form coproporphyrinogen III. However, in PCT, the reduced UROD activity leads to the accumulation of its substrates, particularly pentacarboxylic porphyrinogen III.[5] This accumulated pentacarboxylic intermediate can then be acted upon by the next enzyme in the heme pathway, coproporphyrinogen oxidase (CPOX).[5] This enzymatic action leads to the formation of dehydroisocoproporphyrinogen, which is then auto-oxidized to this compound.

Biosynthesis of this compound.

Quantitative Data

The following tables summarize key quantitative data related to this compound and associated enzymatic activities.

Table 1: Fecal this compound Levels

| Condition | This compound:Coproporphyrin Ratio | Reference(s) |

| Porphyria Cutanea Tarda | 0.1 - 5.6 | [6] |

| Non-Porphyric Subjects | ≤ 0.05 | [6] |

Table 2: Mean Proportions of Fecal Porphyrins in Porphyria Cutanea Tarda

| Porphyrin | Mean Proportion of Total Fecal Porphyrins (%) | Reference(s) |

| Isocoproporphyrins | 28 | [7] |

| Dicarboxylics | 21 | [7] |

| Heptacarboxylporphyrin | 18 | [7] |

| Hexacarboxylporphyrin | 11 | [7] |

| Coproporphyrin | 9 | [7] |

| Pentacarboxylporphyrin | 9 | [7] |

| Uroporphyrin | 4 | [7] |

Table 3: Kinetic Parameters of Coproporphyrinogen Oxidase (CPOX)

| Substrate | Enzyme Source | Km (µM) | kcat (min-1) | Reference(s) |

| Pentacarboxylate Porphyrinogen III | Human (cloned) | ~29 | - | [5] |

| Coproporphyrinogen III | E. coli | 2.6 | 0.17 | [8] |

| Coproporphyrinogen III | P. megaterium (oxygen-independent) | 3.95 | 0.63 | [9] |

This compound and Cellular Dysfunction: The Role of Oxidative Stress

A primary mechanism by which this compound and other accumulated porphyrins are thought to exert their cytotoxic effects is through the generation of reactive oxygen species (ROS), leading to oxidative stress.[4] Porphyrins are photosensitizing molecules that, upon excitation by light, can transfer energy to molecular oxygen, generating singlet oxygen and other ROS. This process is central to the cutaneous photosensitivity seen in PCT.

However, evidence suggests that porphyrin-induced oxidative stress is not limited to photosensitization and can occur in internal organs like the liver, even in the absence of light. This is believed to be a key factor in the development of liver damage in PCT. The accumulation of porphyrins can lead to mitochondrial dysfunction, further exacerbating ROS production.

The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA. A significant consequence of this is the oxidation of proteins, which can lead to their misfolding and aggregation.[4] These protein aggregates can disrupt cellular homeostasis, impair organelle function, and contribute to apoptosis.

References

- 1. Porphyria Cutanea Tarda - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Porphyria Cutanea Tarda (PCT) - American Porphyria Foundation [porphyriafoundation.org]

- 3. mdsearchlight.com [mdsearchlight.com]

- 4. Porphyrin-Induced Protein Oxidation and Aggregation as a Mechanism of Porphyria-Associated Cell Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of pentacarboxylate porphyrinogens by highly purified human coproporphyrinogen oxidase: further evidence for the existence of an abnormal pathway for heme biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differentiation of porphyria cutanea tarda symptomatica from other types of porphyria by measurement of this compound in faeces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid procedure for fecal porphyrin assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxygen-dependent coproporphyrinogen III oxidase (HemF) from Escherichia coli is stimulated by manganese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The alternative coproporphyrinogen III oxidase (CgoN) catalyzes the oxygen-independent conversion of coproporphyrinogen III into coproporphyrin III - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Regulation of Isocoproporphyrin Levels in the Body

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocoproporphyrin is a crucial biomarker in the diagnosis and management of Porphyria Cutanea Tarda (PCT), the most prevalent form of porphyria. Its accumulation is a direct consequence of the dysregulation of the heme biosynthesis pathway, specifically the impairment of the enzyme uroporphyrinogen decarboxylase (UROD). This guide provides a comprehensive technical overview of the intricate mechanisms governing this compound levels in the human body. It delves into the core biochemical pathways, the multifaceted regulation of UROD, detailed analytical methodologies for quantification, and the clinical implications of altered this compound concentrations. The content is tailored for researchers, scientists, and professionals in drug development, offering a foundational understanding for further investigation and therapeutic innovation in the field of porphyria and related metabolic disorders.

The Heme Biosynthesis Pathway and the Genesis of this compound

Heme, an essential prosthetic group for numerous proteins including hemoglobin, myoglobin, and cytochromes, is synthesized through a well-defined eight-step enzymatic pathway.[1] The fifth enzyme in this cascade, uroporphyrinogen decarboxylase (UROD), is a cytosolic enzyme responsible for the sequential decarboxylation of the four acetate (B1210297) side chains of uroporphyrinogen III to yield coproporphyrinogen III.[2][3]

Under normal physiological conditions, the production of isocoproporphyrinogen is negligible. However, when the activity of UROD is significantly diminished, as is the case in Porphyria Cutanea Tarda, the metabolic flux through the heme synthesis pathway is altered. The substrate of UROD, uroporphyrinogen III, and its partially decarboxylated intermediates accumulate. This accumulation leads to the activation of an alternative metabolic route where pentacarboxylporphyrinogen III is oxidatively decarboxylated by coproporphyrinogen oxidase to form dehydroisocoproporphyrinogen, which is then reduced to isocoproporphyrinogen.

References

Isocoproporphyrin Metabolism and Excretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoproporphyrin is a unique tetracarboxylic porphyrin that serves as a crucial biomarker for Porphyria Cutanea Tarda (PCT), the most common form of porphyria.[1][2] Its formation and subsequent excretion are indicative of specific enzymatic deficiencies within the heme biosynthesis pathway. This technical guide provides an in-depth exploration of this compound metabolism, its primary and alternative excretion routes, and the analytical methodologies for its quantification. The content is designed to support researchers, scientists, and professionals in drug development in understanding the intricacies of this metabolic pathway and its clinical significance.

Core Concepts in this compound Metabolism